4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol
Description
4-Chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol is a structurally complex aromatic compound featuring:
- A phenol core with a chlorine substituent at the 4-position.
- A 2-methylindole moiety linked via a methylene bridge at the phenol’s 2-position.
- A morpholine ring connected to the same methylene group.
This hybrid structure combines pharmacophoric elements from indole alkaloids (known for anticancer and antimicrobial activities) and morpholine derivatives (often used to enhance solubility and bioavailability).
Properties
IUPAC Name |
4-chloro-2-[(2-methyl-1H-indol-3-yl)-morpholin-4-ylmethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13-19(15-4-2-3-5-17(15)22-13)20(23-8-10-25-11-9-23)16-12-14(21)6-7-18(16)24/h2-7,12,20,22,24H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUMYRERJFRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)Cl)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core can then be functionalized with a chloro group and a morpholine moiety through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The chloro group can be reduced to form an amino group.
Substitution: : The morpholine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with the aid of a base.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenols.
Reduction: : Amino derivatives of the compound.
Substitution: : Substituted morpholines or other functionalized derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Structural and Functional Differences
Indole vs. Pyridine/Azole Moieties :
- The target compound’s 2-methylindole group distinguishes it from pyridine-based () or oxadiazole-containing analogs (). Indole derivatives are associated with DNA intercalation and kinase inhibition, while oxadiazoles enhance metabolic stability .
Morpholine vs. Simple Amines :
- The morpholine ring in the target compound may improve solubility compared to ethylamine () or imine-linked substituents (). Morpholine is a common pharmacophore in kinase inhibitors (e.g., FDA-approved drugs like gefitinib) .
Chlorophenol Core: The 4-chloro-2-substituted phenol scaffold is shared across multiple analogs (e.g., S-1, 6h). Chlorine enhances lipophilicity and membrane permeability, critical for antimicrobial and anticancer activity .
Biological Activity
4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol, also known by its CAS Number 1706453-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Chemical Structure
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines.
Table 1: Antitumor Activity of Indole Derivatives
| Compound Name | Cell Line | Apoptosis Induction (%) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 33.43 | |
| Compound B | HeLa | 27.15 | |
| Compound C | A549 | 40.00 |
Anti-inflammatory Activity
The anti-inflammatory potential of 4-chloro derivatives has also been explored. These compounds have been found to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Table 2: Anti-inflammatory Effects
| Compound Name | Model | Cytokine Inhibition (%) | Reference |
|---|---|---|---|
| 4-chloro compound | LPS-stimulated cells | 50 | |
| Compound D | Carrageenan-induced | 45 |
The biological activity of 4-chloro compounds is often attributed to their ability to interact with specific molecular targets within the cell. The indole moiety is known for its role in modulating signaling pathways associated with cell growth and apoptosis.
Case Studies
- Study on Apoptosis Induction : A study published in ACS Omega demonstrated that a similar compound significantly activated apoptotic pathways in MCF-7 breast cancer cells, leading to an increase in the apoptotic population by over 30% .
- Inflammation Model : Research indicated that the compound could effectively reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
